molecular formula C9H13NO3 B8819858 O-Methyl norepinephrine CAS No. 1932110-67-2

O-Methyl norepinephrine

Katalognummer: B8819858
CAS-Nummer: 1932110-67-2
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: LNPKPYXTDNJNAQ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Methyl norepinephrine (normetanephrine) is a primary metabolite of norepinephrine (NE), formed via catechol-O-methyl transferase (COMT)-mediated O-methylation of the 3-hydroxy group on the catechol ring . This enzymatic modification inactivates NE, converting it into a compound with minimal adrenergic receptor activity. Normetanephrine is subsequently conjugated or deaminated to form 3-methoxy-4-hydroxymandelic acid (VMA), a terminal metabolite excreted in urine . The O-methylation process is critical for regulating catecholamine bioavailability, as demonstrated by studies showing that COMT inhibitors like pyrogallol prolong the pressor effects of epinephrine but have weaker effects on NE .

Eigenschaften

CAS-Nummer

1932110-67-2

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

4-[(1R)-2-amino-1-methoxyethyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO3/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9,11-12H,5,10H2,1H3/t9-/m0/s1

InChI-Schlüssel

LNPKPYXTDNJNAQ-VIFPVBQESA-N

Isomerische SMILES

CO[C@@H](CN)C1=CC(=C(C=C1)O)O

Kanonische SMILES

COC(CN)C1=CC(=C(C=C1)O)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Enzymatic O-Methylation via COMT

Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to norepinephrine, forming O-methyl norepinephrine (normetanephrine) and S-adenosylhomocysteine. This reaction predominantly occurs in the liver and kidneys .

Reaction Enzyme Cofactors Products References
Norepinephrine + SAM → this compound + SAHCOMTMg²⁺Normetanephrine, SAH
  • Kinetics : COMT exhibits a Km of ~230 μM for norepinephrine and a Vmax of ~12 nmol/min/mg protein in hepatic tissues .

  • Inhibition : Tolcapone and entacapone competitively inhibit COMT, reducing normetanephrine synthesis .

Degradation via Monoamine Oxidase (MAO)

This compound undergoes deamination by MAO-A/MAO-B to form 3-methoxy-4-hydroxyphenylglycol (MHPG), a major urinary metabolite .

Reaction Enzyme Cofactors Products References
This compound + H₂O + O₂ → MHPG + NH₃ + H₂O₂MAO-A/MAO-BFADMHPG, Ammonia, H₂O₂
  • Tissue Specificity : MAO-A dominates in neuronal tissues, while MAO-B is prevalent in glial cells .

Autoxidation and Cyclization

Under oxidative conditions, this compound undergoes autoxidation, forming quinone intermediates that cyclize via intramolecular Michael addition. This process is pH-dependent and generates neurotoxic metabolites implicated in neurodegenerative diseases .

Condition Intermediate Product Rate Constant (k) References
pH 7.4, 37°Co-QuinoneCyclized aminochrome1.2 × 10⁻³ s⁻¹
pH 5.0, 37°CProtonated o-QuinoneCyclized leucoaminochrome3.8 × 10⁻⁴ s⁻¹
  • Mechanism : At physiological pH, unprotonated o-quinones react via nucleophilic attack by the side-chain amine, while protonated quinones follow a concerted cyclization pathway .

From Methyldopa

Alpha-methyldopa is decarboxylated to alpha-methyldopamine, which is β-hydroxylated to form alpha-methylnorepinephrine (a structural analog of this compound) .

Step Reaction Enzyme References
1Methyldopa → Alpha-methyldopamineDOPA decarboxylase
2Alpha-methyldopamine → Alpha-methylnorepinephrineDopamine β-hydroxylase
  • Pharmacological Relevance : Alpha-methylnorepinephrine acts as a "false neurotransmitter" with 60–15,000× lower vasoconstrictor potency than norepinephrine .

Structural and Thermodynamic Data

  • Molecular Formula : C₉H₁₃NO₃ .

  • pKa : 8.64 (amine group), 9.63 (phenolic hydroxyl) .

  • Solubility : 14.6 mg/mL in water; sparingly soluble in ethanol .

Property Value References
Melting Point216–218°C (decomp.)
LogP (Partition Coefficient)-0.77
Polar Surface Area86.71 Ų

Analytical Detection

  • Chromatography : Reverse-phase HPLC with electrochemical detection (LOD: 0.1 ng/mL) .

  • Mass Spectrometry : ESI-MS m/z 184.1 [M+H]⁺; CCS 141.08 Ų (predicted) .

Vergleich Mit ähnlichen Verbindungen

Catecholamine Metabolites

Compound Structure Activity/Function Metabolic Pathway Key Findings References
Norepinephrine Catechol (3,4-dihydroxy) α/β-adrenergic receptor agonist COMT → normetanephrine; MAO Active neurotransmitter
Normetanephrine 3-O-methyl Inactive metabolite Glucuronidation; MAO → VMA No receptor affinity
Metanephrine 3-O-methyl epinephrine Inactive metabolite Similar to normetanephrine Prolonged by COMT inhibitors
3,5-Dihydroxy-4-Methoxyphenethylamine 4-O-methyl, 3,5-dihydroxy NE-releasing agent β-hydroxylation → active analog Releases stored NE in heart
  • Key Insight: O-methylation at the 3-position (normetanephrine) abolishes adrenergic activity, while methylation at the 4-position (3,5-dihydroxy-4-methoxyphenethylamine) retains NE-releasing properties, highlighting positional specificity .

Functional and Pharmacological Comparisons

Receptor Interaction and Activity

  • Normetanephrine: Lacks agonist activity at α/β-adrenergic receptors due to loss of catechol hydroxyl groups required for binding .
  • 3,5-Dihydroxy-4-Methoxyphenethylamine: Unlike normetanephrine, this derivative releases NE from cardiac stores by displacing synaptic vesicles, with an ED50 comparable to tyramine . Cocaine and bretylium (uptake inhibitors) partially block this effect, suggesting dual mechanisms of action .

Metabolic Pathways

  • COMT vs. MAO Dominance: In peripheral tissues, NE is predominantly metabolized by COMT to normetanephrine . In the brain, MAO is the primary pathway for NE degradation, with COMT playing a minor role .

Therapeutic Implications

  • O-Methylated Pro-Drugs : Compounds like 3,5-dihydroxy-4-methoxyphenethylamine may serve as NE-releasing agents in conditions requiring sympathetic activation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.